molecular formula C7H9NO3S B1623074 Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate CAS No. 89776-82-9

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B1623074
CAS RN: 89776-82-9
M. Wt: 187.22 g/mol
InChI Key: VLGRJARYVGZODP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . High yield and operational simplicity are the main features of the presented synthetic procedure .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The compound also contains an ester functional group, which is characterized by the -COO- group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not available in the retrieved data, similar compounds have been studied. For example, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not available in the retrieved data .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives like sulfazole exhibit significant antimicrobial properties, which could be leveraged in the development of new antibiotics or disinfectants .

Antiretroviral Activity

Compounds such as ritonavir, which contain a thiazole moiety, are known for their antiretroviral activities. This could be applied in HIV treatment research .

Antifungal Activity

Thiazole derivatives like abafungin have antifungal activities, suggesting potential applications in treating fungal infections .

Anticancer Activity

Tiazofurin, a thiazole derivative, exhibits anticancer properties. Research into similar compounds could lead to new cancer therapies .

Anti-inflammatory and Analgesic Activity

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities, indicating potential use in pain management and inflammation control .

DNA Interaction

Thiazoles can bind to DNA and interact with enzymes like topoisomerase II, leading to cell death. This property can be explored for targeted cancer treatments .

Safety and Hazards

The safety and hazards associated with Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not specified in the retrieved data .

Future Directions

The future directions for research on Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential bioactive properties . For instance, the synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .

properties

IUPAC Name

ethyl 2-methyl-4-oxo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGRJARYVGZODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397224
Record name Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

CAS RN

89776-82-9
Record name Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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